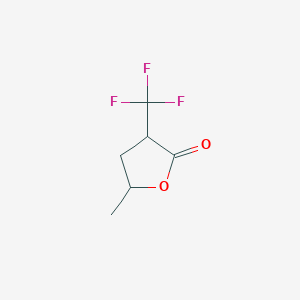

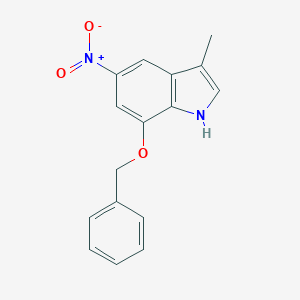

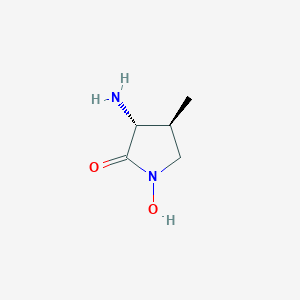

![molecular formula C10H11N3 B144522 N-烯丙基-1H-吡咯[2,3-B]吡啶-4-胺 CAS No. 640735-22-4](/img/structure/B144522.png)

N-烯丙基-1H-吡咯[2,3-B]吡啶-4-胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine is a compound that can be synthesized through various chemical reactions involving allylic amines. The compound is of interest due to its potential applications in medicinal chemistry and as an intermediate in the synthesis of complex organic molecules.

Synthesis Analysis

The synthesis of related compounds has been demonstrated through asymmetric carbon-carbon bond formations, as seen in the conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes. This method provides highly enantioenriched products and offers routes to substituted piperidines, pyrrolidines, and pyrimidinones . Additionally, the intramolecular cyclizations of N-allylic substituted α-amino nitriles catalyzed by PBu3 lead to functionalized pyrrolidines, with DFT studies supporting the mechanisms and selectivities of these reactions . Furthermore, solid-phase synthesis techniques have been employed to create 4-methylene pyrrolidines and allylic amines using palladium-activated allylic linkers .

Molecular Structure Analysis

The electronic structure of nitrogen atoms in allyl amines has been studied using NMR spectroscopy and DFT computations. These studies have determined the resonance structures and tautomeric equilibria of such compounds . The structural analysis in solution and the solid state provides insights into the stability of different tautomeric forms and the positions of hydrogen atoms in the crystal lattice .

Chemical Reactions Analysis

Allyl amines have been used in various chemical reactions to synthesize pyridines and other heterocyclic compounds. For instance, a Cu(II)-promoted dehydrogenation of allylamine followed by Rh(III)-catalyzed N-annulation with alkynes has been developed for pyridine synthesis . Additionally, allyl amines have been kinetically resolved by acylation using a dual-catalysis approach . The synthesis of pyrrole from allyl ketone and amine under metal-free conditions has also been reported, showcasing the versatility of allyl amines in heterocyclic chemistry .

Physical and Chemical Properties Analysis

The physical and chemical properties of N-allyl-1H-pyrrolo[2,3-B]pyridin-4-amine and related compounds can be inferred from the properties of allyl amines and their derivatives. These compounds typically exhibit tautomeric equilibria and can form various hydrogen-bonded structures in the solid state . The reactivity of these compounds in different chemical reactions suggests that they have nucleophilic sites that can be exploited in catalytic cycles and synthesis pathways .

科学研究应用

Palladium-Catalyzed Intramolecular Cyclization

该化合物已参与研究,重点关注钯催化的吡咯-2-羧酰胺的分子内环化反应。这种环化反应导致形成各种吡咯融合结构,如吡咯[1,2-a]吡嗪-1-酮和吡咯[2,3-c]吡啶-7-酮,取决于反应条件 (Beccalli et al., 2005)。

Kinetic Resolution of Allylic Amines

另一项研究展示了N-烯丙基-1H-吡咯[2,3-B]吡啶-4-胺在烯丙基胺的动力学分辨中的应用,通过酰化实现。该研究通过双催化方法实现了对烯丙基胺的首次非酶动力学分辨,突显了该化合物在立体选择性合成过程中的潜力 (Klauber et al., 2011)。

Asymmetric Synthesis of 8-aminoindolizidine

在不对称合成领域,该化合物在烯丙基氯化镁加成到1-烯丙基-2-吡咯亚胺中的对映选择性加成中发挥了关键作用。这一过程对于合成吲哚啉衍生物至关重要,这些衍生物具有各种生物活性 (Albano et al., 2008)。

未来方向

The future directions for research on N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine and its derivatives could include further exploration of their biological activities and potential applications in medicine, particularly in cancer therapy . Additionally, more studies are needed to fully understand their synthesis, chemical reactions, and physical and chemical properties.

属性

IUPAC Name |

N-prop-2-enyl-1H-pyrrolo[2,3-b]pyridin-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3/c1-2-5-11-9-4-7-13-10-8(9)3-6-12-10/h2-4,6-7H,1,5H2,(H2,11,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOWVQRPXHPDCM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCNC1=C2C=CNC2=NC=C1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50624174 |

Source

|

| Record name | N-(Prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-Allyl-1H-pyrrolo[2,3-B]pyridin-4-amine | |

CAS RN |

640735-22-4 |

Source

|

| Record name | N-(Prop-2-en-1-yl)-1H-pyrrolo[2,3-b]pyridin-4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50624174 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

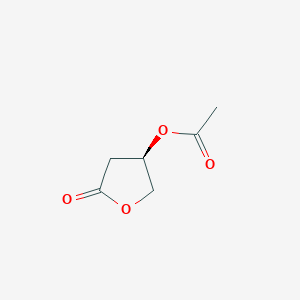

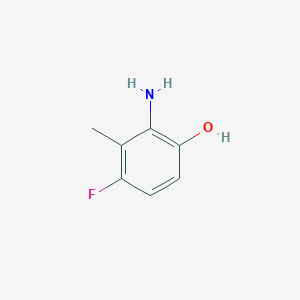

![(2R)-2-[(4-Ethyl-2,3-dioxopiperazinyl)carbonylamino]-2-phenylacetic acid](/img/structure/B144443.png)

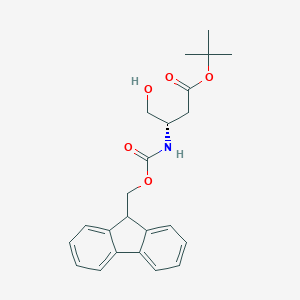

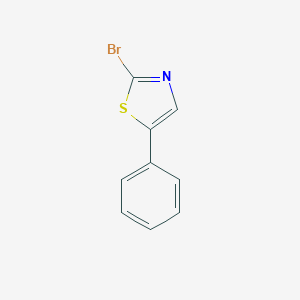

![tert-butyl (2S)-2-({[tert-butyl(dimethyl)silyl]oxy}methyl)-5-oxo-2,5-dihydro-1H-pyrrole-1-carboxylate](/img/structure/B144468.png)

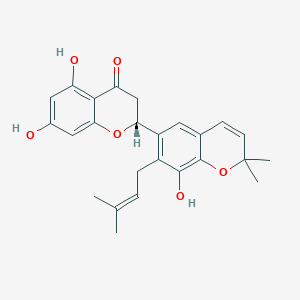

![tert-butyl (2S)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]-5-oxopyrrolidine-1-carboxylate](/img/structure/B144471.png)